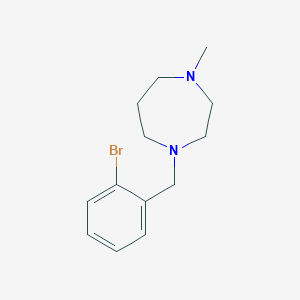![molecular formula C15H16O4 B5672689 9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spiroacetal enol ethers, closely related to our compound, has been achieved through intramolecular conjugate addition. In one study, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol with an alkynoate part. The (E)-isomer was obtained using t-BuOK in THF under thermodynamically controlled conditions, while the (Z)-isomer was synthesized using a catalytic amount of Pd(OAc)2 in benzene, demonstrating the stereoselective nature of these syntheses (Toshima et al., 1998).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the chemical and physical properties of a compound. X-ray diffraction and NMR spectroscopy are common techniques used to elucidate the structure of spiro compounds. For example, the structure of related compounds has been determined by comparing chromatographic and spectral data with authentic reference compounds, providing insights into the arrangement of atoms and the stereochemistry of the molecules.
Chemical Reactions and Properties
Spiro compounds like 9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one undergo various chemical reactions, including Ritter reactions, which are used to synthesize azaspirodecanone derivatives. These reactions often involve the use of nitriles and concentrated sulfuric acid to produce 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones, highlighting the reactivity of the spiro structure and its potential for functionalization (Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties of spiro compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the synthesis of novel 1,4-dioxaspiro compounds from oleic acid has demonstrated the potential of these compounds as biolubricants, with specific physical properties like density and viscosity being key factors in their application (Kurniawan et al., 2017).
properties
IUPAC Name |
7-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-7-en-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-11(5-7-12)13-10-14(16)19-15(18-13)8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFQIWFVGKEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)
![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)